

Application Notes: Avotaciclib Solubility in DMSO and Water

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Abstract

These application notes provide detailed information on the solubility of **avotaciclib**, a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1), in dimethyl sulfoxide (DMSO) and water.[1][2][3][4] This document includes quantitative solubility data, detailed protocols for solubility determination, and information on its mechanism of action for researchers, scientists, and drug development professionals.

Introduction to Avotaciclib

Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor that targets CDK1.[2][3][4] CDK1 is a key serine/threonine kinase that plays a critical role in regulating cell cycle progression, particularly at the G2/M transition.[2][3] By inhibiting CDK1, **avotaciclib** can induce cell cycle arrest and apoptosis, making it a compound of interest in oncology research, especially for cancers with abnormal CDK1 expression such as pancreatic cancer.[1][2][5] Understanding the solubility of **avotaciclib** is crucial for the design and execution of in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of a compound can be significantly influenced by its salt form. Below is a summary of the reported solubility for both **avotaciclib** free base and its trihydrochloride salt



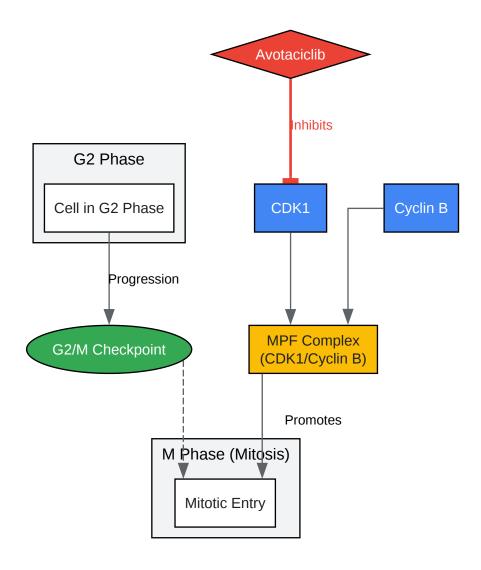
form in DMSO and water. It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Compound Form	Solvent	Reported Solubility	Molar Concentration (approx.)	Notes
Avotaciclib	DMSO	100 mg/mL	355.53 mM	Ultrasonic assistance may be required.[4]
Avotaciclib trihydrochloride	DMSO	4 mg/mL	10.23 mM	Use fresh, anhydrous DMSO.[1]
Avotaciclib trihydrochloride	Water	78 mg/mL	-	Data for the trihydrochloride salt.[1]
Avotaciclib	Water	0.417 mg/mL	-	Predicted value (ALOGPS).[6]

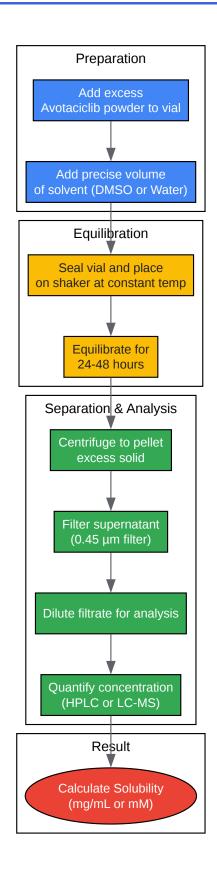
Mechanism of Action: CDK1 Inhibition

Avotaciclib functions by targeting and inhibiting the activity of CDK1.[3] CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the G2/M transition in the cell cycle. Inhibition of CDK1 prevents the phosphorylation of downstream substrates required for mitotic entry, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[2]









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